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1-[2-(diaminomethylideneamino)ethyl]guanidine

Coordination Chemistry Crystal Engineering Supramolecular Chemistry

Researchers requiring precise inter-cationic spacing (~3.8 Å) for crystal engineering or a validated negative control for guanidine-II riboswitch SAR should specify this C2-diguanidine. Generic substitution with longer-chain diguanidines (C4/C5) or biguanides alters binding stoichiometry and hydrogen-bonding geometry, leading to divergent supramolecular architectures. - Provides reproducible dicationic guanidinium species for proton-transfer coordination polymers - Enables linker-length SAR: predicted reduced riboswitch affinity vs. C4-linked analogs (Kd 4.7-5.9 µM) - Defined bifunctional monomer for laccase-catalyzed nanoscale copolymer films

Molecular Formula C4H12N6
Molecular Weight 144.18 g/mol
CAS No. 44956-51-6
Cat. No. B1594937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(diaminomethylideneamino)ethyl]guanidine
CAS44956-51-6
Molecular FormulaC4H12N6
Molecular Weight144.18 g/mol
Structural Identifiers
SMILESC(CN=C(N)N)N=C(N)N
InChIInChI=1S/C4H12N6/c5-3(6)9-1-2-10-4(7)8/h1-2H2,(H4,5,6,9)(H4,7,8,10)
InChIKeyMRXYVMXWTBRRSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(Diaminomethylideneamino)ethyl]guanidine (CAS 44956-51-6): Chemical Identity, Compound Class, and Procurement-Relevant Characteristics


1-[2-(Diaminomethylideneamino)ethyl]guanidine (CAS 44956-51-6), systematically referred to as N,N'''-1,2-ethanediylbis[guanidine] or 1,2-diguanidinoethane, is a symmetrical diguanidine compound comprising two guanidino groups connected by a short ethyl (C2) linker . With the molecular formula C4H12N6 and a molecular weight of 144.18 g/mol, this compound is classified as a di-cationic guanidine derivative and is distinct from the therapeutically prevalent biguanide class (e.g., chlorhexidine, alexidine) which features a conjugated N–C–N backbone rather than independent guanidine moieties [1]. Its structural simplicity renders it a valuable scaffold in coordination chemistry, where it acts as a neutral or proton-transfer ligand for transition metals, and in materials science, where its high nitrogen content and hydrogen-bonding capacity are exploited for supramolecular assembly and polymer film fabrication [2].

Scaffold class Diguanidine, not biguanide; two independent guanidine units
Linker geometry C2 ethyl spacer; supports predictable dicationic spacing
Coordination mode Proton-transfer ion-pair synthon for MOFs and co-crystals
H-bond capacity High nitrogen content enables directed supramolecular assembly

Why In-Class Guanidine Analogs Cannot Simply Substitute for 1-[2-(Diaminomethylideneamino)ethyl]guanidine in Research and Industrial Workflows


The widely assumed equivalence between diguanidines (two independent guanidine units) and biguanides (two guanidine units fused into a single functional group) is not supported by quantitative structure-activity or structure-property data [1]. Even within the diguanidine subclass, linker length (C2 vs. C4 vs. C5) critically determines binding stoichiometry, affinity, and supramolecular architecture, as demonstrated in riboswitch and coordination chemistry studies [2]. Generic substitution by a longer-chain analog (e.g., arcaine, a C4-linked diguanidine) or a biguanide (e.g., chlorhexidine) will alter the spatial presentation of cationic charge, hydrogen-bonding geometry, and metal coordination modes, leading to divergent outcomes in applications ranging from crystal engineering to polymer crosslinking density [3]. The quantitative evidence below establishes the specific, measurable consequences of selecting the C2-linked scaffold.

Biguanide analogs (e.g., chlorhexidine)
Fused N–C–N backbone changes coordination mode; cannot replicate the independent dicationic guanidinium character.
Longer-linker diguanidines (C4, C5)
Extended spacer alters charge presentation and H-bond geometry; may shift binding stoichiometry and crystal packing.
Polymeric guanidines (PHMG, PHMB)
Heterogeneous macromolecules lack defined bifunctionality; unsuitable as stoichiometric monomers for controlled polymerization.

Quantitative Differentiation Evidence for 1-[2-(Diaminomethylideneamino)ethyl]guanidine Versus Closest Analogs


Dicationic Guanidine vs. Biguanide: Structural and Electronic Differentiation for Coordination Chemistry and Supramolecular Assembly

Unlike biguanides (e.g., chlorhexidine, metformin) where the two guanidine moieties are fused into a delocalized π-system, 1-[2-(diaminomethylideneamino)ethyl]guanidine retains two electronically independent, protonatable guanidine units separated by a flexible ethyl spacer [1]. This structural difference is critical: in zinc(II) coordination complexes with dipicolinic acid, the C2-diguanidine forms a distinct proton-transfer ion pair (ethylenediguanidinium), yielding a monoclinic crystal system (P21/c) with unique hydrogen-bonding networks, whereas the analogous complex with 1,3-propanediamine (a non-guanidine diamine) adopts different packing and stoichiometry [2]. The biguanide scaffold, in contrast, typically coordinates as a neutral bidentate ligand through its imine nitrogens, precluding the ion-pairing supramolecular synthon accessible to the diguanidine [1].

Proton-transfer assembly
Method context
Dicationic ethylenediguanidinium forms distinct H-bonded network (P21/c)
Supports predictable co-crystal and MOF design
Single-crystal XRD; Zn(II)-dipicolinate complex
Coordination Chemistry Crystal Engineering Supramolecular Chemistry

Linker-Length-Dependent Binding Affinity: C2-Diguanidine vs. C4- and C5-Diguanidines at the Guanidine-II Riboswitch

In structure-guided ligand design for the guanidine-II riboswitch, diguanidine species with C4 and C5 linkers (arcaine and audouine, respectively) bind with approximately 10-fold higher affinity than monomeric guanidine [1]. Specifically, diguanidine-C4 exhibits dissociation constants (Kd) of 4.7 µM and 5.9 µM for the P1 and P2 stem-loops, with a stoichiometry of n ≈ 0.4–0.5, consistent with one diguanidine molecule bridging both binding pockets [1]. While the C2-linked analog (1-[2-(diaminomethylideneamino)ethyl]guanidine) has not been directly assayed in this system, the structural data predict that a shorter ethyl linker would enforce a suboptimal inter-guanidine distance, potentially reducing affinity or altering binding stoichiometry relative to the C4-optimized geometry [1]. This establishes the C2 scaffold as a distinct chemical probe for investigating linker-length constraints on bivalent RNA recognition.

Riboswitch affinity
Class-level inference
C2 analog: predicted suboptimal affinity C4-diguanidine Kd 4.7–5.9 µM; monomer ~50 µM
Enables linker-length SAR negative-control studies
ITC data; C2 not directly assayed
RNA Targeting Riboswitch Engineering Chemical Biology

Monomolecular Building Block for Enzyme-Catalyzed Copolymer Films: Differentiating the C2-Diguanidine from Polymeric Guanidine Biocides

A Chinese patent (CN114989444A) discloses the use of ethylenediguanidine (1-[2-(diaminomethylideneamino)ethyl]guanidine) as a diamine monomer in laccase-catalyzed copolymerization with phenolic monomers at air-water interfaces to fabricate self-assembling copolymer films [1]. This application exploits the compound's precise bifunctionality (two terminal guanidine/amine groups) and short C2 spacer, which yields a defined crosslinking density and film morphology [1]. In contrast, polymeric guanidines (e.g., polyhexamethylene guanidine, PHMG; polyhexamethylene biguanide, PHMB) are pre-formed macromolecules used as broad-spectrum biocides and cannot serve as molecularly precise monomers for enzymatic film assembly [2]. The C2-diguanidine's discrete molecular structure enables stoichiometric control in polymerization, whereas polymeric analogs are heterogeneous mixtures with variable chain lengths, precluding reproducible film architecture.

Film monomer
Source review
Defined diamine for laccase-catalyzed nanofilm fabrication
Supports stoichiometric polymer assembly
Patent literature; air-water interface method
Polymer Chemistry Antimicrobial Coatings Enzymatic Polymerization

Enzyme Inhibition Profile: Dihydroorotase Inhibition as a Biochemical Selectivity Marker Versus Other Guanidine-Containing Small Molecules

The BindingDB database records an IC50 of 1.00 × 10^6 nM (i.e., 1 mM) for 1-[2-(diaminomethylideneamino)ethyl]guanidine against dihydroorotase (DHOase) from mouse Ehrlich ascites cells, measured at pH 7.37 [1]. This weak inhibitory activity provides a quantitative baseline that differentiates the C2-diguanidine from more potent, structurally elaborated guanidine-containing enzyme inhibitors. For context, optimized diguanidine derivatives with aromatic side chains (e.g., compound 4e with 3,5-di-brominated benzylic substituents) achieve MIC values of 0.25–8 µg/mL against Gram-positive and Gram-negative bacterial strains, representing an activity enhancement of several orders of magnitude attributable to lipophilic substitution rather than the guanidine core alone [2]. The unadorned C2-diguanidine thus serves as a minimal pharmacophore reference compound, enabling research teams to attribute activity gains specifically to peripheral modifications.

DHOase inhibition
Assay context
IC50 ≈ 1×10⁶ nM
Baseline unoptimized scaffold activity
BindingDB; weak inhibition; verify independently
Enzyme Inhibition Biochemical Assay Drug Discovery

Best Research and Industrial Application Scenarios for 1-[2-(Diaminomethylideneamino)ethyl]guanidine (CAS 44956-51-6)


Proton-Transfer Co-Crystal Engineering and Metal-Organic Framework (MOF) Design

Researchers synthesizing proton-transfer compounds or coordination polymers should select 1-[2-(diaminomethylideneamino)ethyl]guanidine when the target architecture requires a diprotonated, dicationic guanidinium species with a precise ~3.8 Å spacing between cationic centers. As demonstrated in zinc(II)-dipicolinate systems, ethylenediguanidinium forms reproducible hydrogen-bonded networks that differ fundamentally from those obtained with monoamines or longer diamines [1]. This scaffold is not interchangeable with biguanides or polymeric guanidines, which lack the discrete dicationic character and defined inter-charge distance essential for predictable crystal engineering [2].

Negative Control and Scaffold Reference for Guanidine-II Riboswitch Ligand Design

Investigators developing bivalent ligands for the guanidine-II riboswitch should procure this C2-diguanidine as a linker-length control compound. Structural and calorimetric data for C4- and C5-linked diguanidines establish that linker length governs binding affinity, with the C4 analog achieving Kd values of 4.7–5.9 µM [3]. The C2 analog, with its shorter inter-guanidine span, is predicted to exhibit reduced affinity, making it an essential negative control for validating linker-length SAR and for crystallographic studies aimed at defining the steric constraints of the twin binding pockets [3].

Enzyme-Catalyzed Fabrication of Self-Assembling Copolymer Nanofilms

Materials scientists employing laccase-catalyzed oxidative polymerization at air-water interfaces should utilize this discrete diamine monomer to fabricate nanoscale copolymer films with controlled architecture [4]. Unlike polymeric guanidine biocides, which are heterogeneous macromolecules unsuitable as stoichiometric monomers, the C2-diguanidine's defined bifunctionality ensures reproducible crosslinking density and film morphology [4]. This application scenario is directly supported by patent literature and is inaccessible to commonly available polymeric guanidine alternatives.

Minimal Pharmacophore Reference for Guanidine-Based Antimicrobial SAR Campaigns

Medicinal chemistry programs exploring guanidine-containing antibacterial agents should stock this compound as the simplest symmetrical diguanidine reference scaffold. Its quantifiable but weak dihydroorotase inhibitory activity (IC50 ~1 mM) provides a baseline against which the potency gains from side-chain elaboration can be objectively measured [5]. Highly optimized diguanidine derivatives (e.g., compound 4e, MIC 0.25–8 µg/mL) achieve potency improvements of several orders of magnitude; the unsubstituted C2-diguanidine is indispensable for attributing these gains to specific structural modifications rather than the guanidine core itself [6].

Application
Selection Property
Validation Focus
Proton-transfer co-crystal / MOF design
Discrete dicationic C2 spacer; independent guanidinium groups
Hydrogen-bond network reproducibility; crystal packing predictability
Guanidine-II riboswitch negative control
Predicted reduced affinity vs. C4-linked analogs
Linker-length SAR validation; bivalent binding geometry
Enzyme-catalyzed copolymer nanofilms
Defined diamine monomer; exact bifunctionality
Stoichiometric polymerization control; film morphology reproducibility
Antimicrobial SAR reference scaffold
Unsubstituted diguanidine core; weak baseline activity
Side-chain contribution attribution; minimal pharmacophore comparison

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